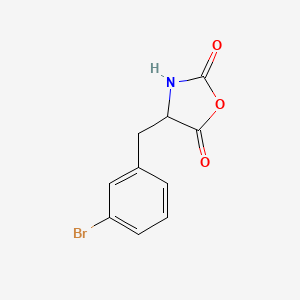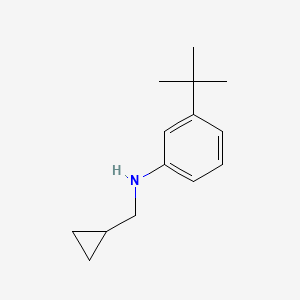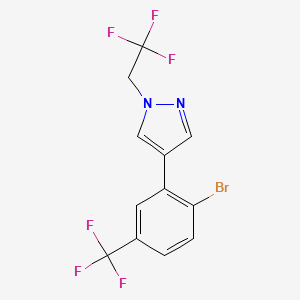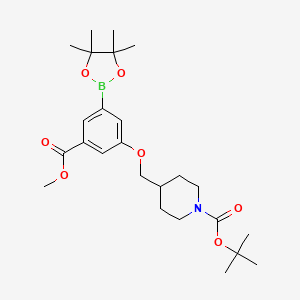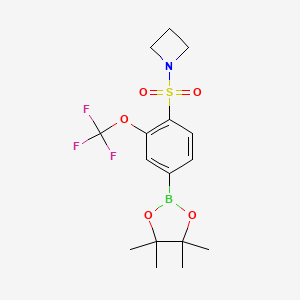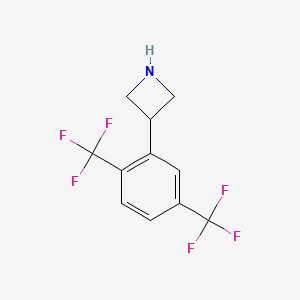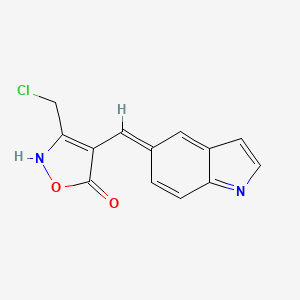
4-((1H-Indol-5-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2).
Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of substituted isoxazole derivatives.
科学研究应用
Chemistry
In chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE could be explored as a lead compound for the development of new drugs. Its structure may offer opportunities for the design of molecules with specific therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE would depend on its specific applications and targets. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: shares structural similarities with other isoxazole derivatives, such as isoxazole-5-carboxylic acid and isoxazole-4-carboxamide.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid also share the indole moiety.
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE lies in its combination of the isoxazole ring and the indole moiety, which may confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that can be leveraged in various applications.
属性
分子式 |
C13H9ClN2O2 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-4-[(E)-indol-5-ylidenemethyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2/b8-6+ |
InChI 键 |
YFGKAIUCSJLQTF-SOFGYWHQSA-N |
手性 SMILES |
C\1=CC2=NC=CC2=C/C1=C/C3=C(NOC3=O)CCl |
规范 SMILES |
C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)

